molecular formula C10H10ClN3O2 B8584883 2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol

2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol

Cat. No.: B8584883
M. Wt: 239.66 g/mol
InChI Key: MCGHIBBVDGIJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-methylpyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate acylating agent, such as ethyl chloroformate, to form the oxadiazole ring. The final step involves the reduction of the ester group to form the ethanol derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield the corresponding aldehyde or carboxylic acid, while substitution of the chlorine atom can yield various substituted pyridine derivatives .

Scientific Research Applications

2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

What sets 2-(5-(6-Chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanol apart from similar compounds is its specific substitution pattern and the presence of the ethanol group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

2-[5-(6-chloro-2-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]ethanol

InChI

InChI=1S/C10H10ClN3O2/c1-6-7(2-3-8(11)12-6)10-13-9(4-5-15)14-16-10/h2-3,15H,4-5H2,1H3

InChI Key

MCGHIBBVDGIJTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2=NC(=NO2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-[3-(2-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-1,2,4-oxadiazol-5-yl]-6-chloro-2-methylpyridine (210 mg, 0.44 mmol) was taken up in tetrahydrofuran (2.2 ml) and tetrabutylammonium fluoride (0.44 ml of 1.0 M in THF, 0.44 mmol) was added. The solution was heated to 50° C. for 2 hours, cooled to room temperature, concentrated under reduced pressure, and directly purified via silica gel chromatography (0-100% ethyl acetate in hexane) to afford the title compound.
Name
3-[3-(2-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-1,2,4-oxadiazol-5-yl]-6-chloro-2-methylpyridine
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
solvent
Reaction Step Three

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